molecular formula C11H15N5O B12477594 2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol

2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol

Cat. No.: B12477594
M. Wt: 233.27 g/mol
InChI Key: LXGFIJKTJNLGMK-UHFFFAOYSA-N
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Description

2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol is a chemical compound that features a tetrazole ring substituted with a 4-methylbenzylamino group and an ethanol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol typically involves the following steps:

    Formation of the Tetrazole Ring: The tetrazole ring can be synthesized by reacting an appropriate nitrile with sodium azide in the presence of a catalyst such as zinc chloride.

    Substitution with 4-Methylbenzylamine: The tetrazole intermediate is then reacted with 4-methylbenzylamine under suitable conditions to introduce the 4-methylbenzylamino group.

    Introduction of the Ethanol Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This could include using high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol can undergo various chemical reactions, including:

    Oxidation: The ethanol moiety can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The compound can be reduced to modify the tetrazole ring or the amino group.

    Substitution: The amino group can participate in substitution reactions to introduce different substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

    Oxidation: The major products include aldehydes and carboxylic acids.

    Reduction: The major products include reduced tetrazole derivatives.

    Substitution: The major products depend on the substituents introduced during the reaction.

Scientific Research Applications

2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a biochemical probe or as a precursor for bioactive molecules.

    Medicine: It could be explored for its potential therapeutic properties, such as antimicrobial or anticancer activity.

    Industry: The compound may find applications in the development of new materials or as an intermediate in chemical manufacturing.

Mechanism of Action

The mechanism of action of 2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The tetrazole ring and the amino group can form hydrogen bonds and other interactions with the target molecules, influencing their function.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-5-[(4-methylbenzyl)amino]-1,3-oxazole-4-carbonitrile
  • 2-[(4-methylbenzyl)amino]-1-butanol hydrochloride

Uniqueness

2-{5-[(4-methylbenzyl)amino]-1H-tetrazol-1-yl}ethanol is unique due to the presence of the tetrazole ring, which imparts distinct chemical and biological properties. The combination of the tetrazole ring with the 4-methylbenzylamino group and the ethanol moiety makes it a versatile compound for various applications.

Properties

Molecular Formula

C11H15N5O

Molecular Weight

233.27 g/mol

IUPAC Name

2-[5-[(4-methylphenyl)methylamino]tetrazol-1-yl]ethanol

InChI

InChI=1S/C11H15N5O/c1-9-2-4-10(5-3-9)8-12-11-13-14-15-16(11)6-7-17/h2-5,17H,6-8H2,1H3,(H,12,13,15)

InChI Key

LXGFIJKTJNLGMK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC2=NN=NN2CCO

Origin of Product

United States

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